Microsclerodermin E
Description
Properties
Molecular Formula |
C45H54N8O14 |
|---|---|
Molecular Weight |
931 g/mol |
IUPAC Name |
3-[[(1R,4S,5R,9R,16R,22E)-5-[(1S,2S,4E,6E)-7-(4-ethoxyphenyl)-1,2-dihydroxyhepta-4,6-dienyl]-4,9-dihydroxy-20-methyl-3,7,12,15,18,21,25-heptaoxo-2,6,11,14,17,20,24-heptazabicyclo[21.3.0]hexacos-22-en-16-yl]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C45H54N8O14/c1-3-67-26-15-13-24(14-16-26)9-5-4-6-12-33(55)41(61)40-42(62)44(64)51-30-19-35(57)48-31(30)20-38(60)53(2)23-37(59)49-32(18-28-27-10-7-8-11-29(27)50-39(28)45(65)66)43(63)47-22-36(58)46-21-25(54)17-34(56)52-40/h4-11,13-16,20,25,30,32-33,40-42,50,54-55,61-62H,3,12,17-19,21-23H2,1-2H3,(H,46,58)(H,47,63)(H,48,57)(H,49,59)(H,51,64)(H,52,56)(H,65,66)/b6-4+,9-5+,31-20+/t25-,30-,32-,33+,40-,41-,42+/m1/s1 |
InChI Key |
MYODCTYYDHAGCO-KNGIBFIASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C=C/C[C@@H]([C@H]([C@@H]2[C@@H](C(=O)N[C@@H]\3CC(=O)N/C3=C/C(=O)N(CC(=O)N[C@@H](C(=O)NCC(=O)NC[C@@H](CC(=O)N2)O)CC4=C(NC5=CC=CC=C54)C(=O)O)C)O)O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC=CCC(C(C2C(C(=O)NC3CC(=O)NC3=CC(=O)N(CC(=O)NC(C(=O)NCC(=O)NCC(CC(=O)N2)O)CC4=C(NC5=CC=CC=C54)C(=O)O)C)O)O)O |
Synonyms |
microsclerodermin E |
Origin of Product |
United States |
Discovery, Isolation, and Biological Sources
Initial Isolation from Marine Sponge Genera (Microscleroderma sp. and Theonella sp.)
The initial discovery of Microsclerodermin E was part of a broader investigation into the chemical constituents of lithistid sponges, a group of marine invertebrates known for producing a rich array of bioactive secondary metabolites. In 1998, researchers Eric W. Schmidt and D. John Faulkner reported the isolation of three new cyclic peptides, microsclerodermins C, D, and E, from two distinct species of lithistid sponges collected in the Visayan Islands, Philippines. Specifically, this compound was isolated from a species of Theonella and a species of Microscleroderma.
The isolation process involved the collection of the sponge specimens, followed by extraction with organic solvents. The crude extracts, which showed promising antifungal activity, were then subjected to a series of chromatographic separation techniques to purify the individual compounds. This bioassay-guided fractionation led to the successful isolation of this compound, allowing for its structural elucidation through spectroscopic methods. This initial work laid the foundation for understanding the chemical diversity within the microsclerodermin family of peptides. nih.govresearchgate.net
The following table summarizes the key details of the initial isolation of this compound and its related compounds from marine sponges.
| Compound | Source Organism(s) | Location of Collection | Key Research Finding |
| This compound | Theonella sp., Microscleroderma sp. | Visayan Islands, Philippines | First isolation and structural elucidation. |
| Microsclerodermin C | Theonella sp., Microscleroderma sp. | Visayan Islands, Philippines | Isolated alongside this compound. |
| Microsclerodermin D | Theonella sp., Microscleroderma sp. | Visayan Islands, Philippines | Isolated alongside this compound. |
Expansion of Sources: Isolation from Terrestrial Myxobacteria (Sorangium sp. and Jahnella sp.)
For a considerable time, microsclerodermins were believed to be exclusive products of marine sponges. However, subsequent research challenged this notion with the discovery of these compounds in terrestrial microorganisms. A significant breakthrough came in 2013 when a team of researchers identified terrestrial myxobacteria as producers of microsclerodermins. acs.orgnih.govacs.org Specifically, strains of Sorangium cellulosum and Jahnella sp. were found to produce a variety of microsclerodermin derivatives. acs.orgnih.govacs.orgresearchgate.net
This discovery was pivotal as it suggested a microbial origin for these complex peptides. The isolation of microsclerodermins from myxobacteria involved culturing the bacteria in large-scale fermentations, followed by extraction of the culture broth and mycelium. Chromatographic techniques were then employed to purify the individual compounds. The identification of microsclerodermins from a terrestrial source that is amenable to laboratory cultivation opened up new avenues for the sustainable production and further investigation of these compounds. acs.orgnih.govacs.org While the 2013 study highlighted the production of several new microsclerodermin derivatives by these myxobacteria, it also established a clear link between this class of compounds and terrestrial microbial sources. acs.orgnih.govacs.org
The table below provides an overview of the terrestrial myxobacterial sources of microsclerodermins.
| Myxobacterial Genus | Key Research Finding | Implication |
| Sorangium | Production of various microsclerodermin derivatives. | Expanded the known biological sources of microsclerodermins beyond the marine environment. |
| Jahnella | Identification of microsclerodermin biosynthetic gene clusters. | Provided genetic evidence for the microbial production of these compounds. |
Ecological and Symbiotic Considerations in Natural Product Biosynthesis
The discovery of microsclerodermins in both marine sponges and terrestrial myxobacteria has significant ecological and symbiotic implications. It strongly supports the hypothesis that many natural products isolated from marine invertebrates are, in fact, produced by their associated microbial symbionts. acs.orgnih.govacs.orgjmicrobiol.or.kr Sponges are known to host dense and diverse communities of microorganisms, and it is now widely believed that these symbionts are the true biosynthetic source of many sponge-derived metabolites. jmicrobiol.or.krnih.govnih.gov
The research on microsclerodermins provides compelling evidence for this symbiotic relationship. The identification of a microsclerodermin biosynthetic gene cluster in Jahnella sp. and Sorangium cellulosum that is highly similar to genetic sequences found in sponge metagenomic data suggests a common evolutionary origin for the biosynthetic pathway. acs.orgnih.govacs.orgresearchgate.net This finding indicates that myxobacteria, or closely related bacteria, are likely the actual producers of microsclerodermins within the sponge host. acs.orgnih.govacs.org
This symbiotic production model has several important implications. It helps to explain the chemical complexity and diversity of natural products found in sponges. Furthermore, it suggests that by cultivating the microbial symbionts, it may be possible to produce these valuable compounds in a more sustainable and controlled manner, without relying on the collection of wild sponge populations. acs.orgnih.govacs.orgjmicrobiol.or.kr The study of the symbiotic relationship between sponges and their associated microorganisms is a rapidly evolving field that continues to provide new insights into the biosynthesis and ecological roles of marine natural products.
Structural Elucidation and Advanced Spectroscopic Analysis
Methodologies for Initial Structural Assignment
Initial structural assignments for microsclerodermin E and related compounds within the microsclerodermin family were primarily achieved through comprehensive spectroscopic analysis. Key techniques included one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, such as Heteronuclear Multiple Bond Correlation (HMBC), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Correlation Spectroscopy (COSY), and Total Correlation Spectroscopy (TOCSY) d-nb.infodigitellinc.commdpi.comird.fr. These NMR experiments were crucial for establishing connectivity between atoms and elucidating the planar structure of the molecule ird.fr.
Characterization of Unique Amino Acid Constituents
This compound is a 23-membered cyclic hexapeptide, a characteristic shared across the microsclerodermin family d-nb.infonih.govmdpi.comu-tokyo.ac.jp. The macrocycle is composed of six amino acid residues, with three or four of these being unique to the family, contributing significantly to their structural complexity d-nb.infonih.gov.
The conserved amino acid residues typically include a tryptophan derivative (Trp), sarcosine (B1681465) (Sar), γ-amino-β-hydroxybutanoic acid (GABOB), and glycine (B1666218) (Gly) d-nb.infodigitellinc.comnih.govu-tokyo.ac.jp. Beyond these common constituents, this compound features distinct and challenging amino acid components:
Polyhydroxylated β-Amino Acids: These are among the most challenging units to characterize and synthesize due to the presence of four or five contiguous stereocenters and variations in their side chains d-nb.infonih.govacs.org. In this compound, the specific polyhydroxylated β-amino acid constituent is (2S,3R,4S,5S,7E,9E)-3-amino-10-(4-ethoxyphenyl)-2,4,5-trihydroxydeca-7,9-dienoic acid, commonly referred to as AETD digitellinc.comacs.orgresearchgate.netrsc.orggrafiati.com. The synthesis of AETD has notably involved the precise application of asymmetric aminohydroxylation and dihydroxylation reactions to control its complex stereochemistry rsc.org.
Pyrrolidinone Unit: This unique moiety is derived from an elongated asparagine digitellinc.com. The pyrrolidinone aminal moiety, specifically at C44, is known for its sensitivity to both acidic and basic conditions d-nb.infonih.govresearchgate.net. This compound is characterized by an unsaturated R-configured pyrrolidinone core d-nb.infonih.govresearchgate.net.
Unnatural Amino Acid Residues: In addition to the polyhydroxylated β-amino acid and the pyrrolidinone unit, a substituted tryptophan derivative is also recognized as an unnatural amino acid residue within the microsclerodermin scaffold digitellinc.com. For example, a tryptophan-2-carboxylic acid residue was identified in microsclerodermin A ird.fr.
Stereochemical Delineation and Challenges within the Microsclerodermin Family
The accurate determination of stereochemistry is paramount in the structural elucidation of natural products like this compound, yet it presents considerable challenges due to the inherent complexity of these molecules mdpi.comcore.ac.uk. For microsclerodermin A, stereochemical assignments were made through a combination of degradation experiments and analysis of Nuclear Overhauser Effect (NOE) data ird.fr. For instance, ozonolysis and subsequent hydrolysis were used to confirm the absolute configuration of the tryptophan-2-carboxylic acid residue and the stereochemistry within the pyrrolidinone ring ird.fr. ROESY experiments were instrumental in establishing the relative stereochemistry of diol units and other chiral centers by indicating spatial proximity between protons ird.fr.
Challenges in stereochemical delineation within the microsclerodermin family include potential misinterpretations of NMR data, epimerization of chiral centers during chemical degradation procedures, and other unexplained discrepancies that can lead to initial misassignments u-tokyo.ac.jp. The polyhydroxylated β-amino acid residues are particularly problematic due to their multiple contiguous stereocenters, which significantly increase the complexity of their stereochemical assignment d-nb.infonih.gov. Furthermore, the pyrrolidinone fragment has been reported to exhibit different configurations across various members of the microsclerodermin family nih.gov. For this compound, specifically, the R configuration of its pyrrolidinone stereocenter was definitively confirmed through total synthesis nih.govresearchgate.net.
Structural Revisions Informed by Synthetic Endeavors and Advanced Analytical Techniques
Total synthesis has emerged as a powerful and often definitive method for confirming or revising the proposed structures of complex natural products, including the microsclerodermins d-nb.infonih.govmdpi.comresearchgate.net. The total synthesis of this compound, accomplished by Zhu and Ma, was a landmark achievement as it represented the first total synthesis of any member of the microsclerodermin family nih.govmdpi.comacs.orgresearchgate.netcapes.gov.brmdpi.comnih.gov. This synthetic endeavor provided crucial confirmation of the R-configured pyrrolidinone core in this compound d-nb.infonih.govresearchgate.net.
Beyond this compound, synthetic studies have been instrumental in correcting initial structural misassignments within the family. For example, incorrect assignments of the pyrrolidinone stereochemistry in other microsclerodermins, such as B, J, and K, were rectified by synthesizing epimers of the proposed structures d-nb.infonih.govresearchgate.netresearchgate.netresearchgate.net. The comparison of spectroscopic data, particularly 13C NMR, between the naturally occurring compounds and their synthetic epimers, allowed for the definitive re-assignment of stereochemistry, as the data for the correct synthetic epimer would precisely match that of the natural product d-nb.infonih.govresearchgate.net. This highlights the critical role of advanced analytical techniques, such as high-resolution mass spectrometry and comprehensive 1D/2D NMR spectroscopy, not only in initial elucidation but also in validating and revising structural proposals through comparative analysis with synthetic standards mdpi.com.
Biosynthetic Pathways and Enzymatic Mechanisms
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genetic foundation for Microsclerodermin E biosynthesis was uncovered through a retro-biosynthetic analysis, which led to the identification of the corresponding biosynthetic gene clusters (BGCs) in the genomes of myxobacteria. researchgate.netnih.gov Researchers pinpointed the microsclerodermin (msc) gene cluster in terrestrial myxobacteria, including Sorangium cellulosum (strain So ce38) and Jahnella sp. (strain MSr9139), by using genome mining techniques. researchgate.netnih.gov The identity of this BGC was subsequently confirmed through targeted mutagenesis of the cluster in S. cellulosum So ce38, which abolished the production of microsclerodermins. researchgate.netnih.gov
The msc gene cluster from Jahnella sp. spans approximately 62 kilobases (kb) and comprises 14 distinct coding sequences, while the cluster in S. cellulosum is slightly smaller at 58 kb. researchgate.netnih.gov These clusters contain the core genes, designated mscA through mscI, which encode the primary enzymatic machinery responsible for synthesizing the molecule's backbone. researchgate.net The discovery that terrestrial myxobacteria produce these compounds, once thought to be exclusively of marine origin, has provided significant insights into the distribution of biosynthetic pathways across different environments. researchgate.netnih.govmdpi.com
Table 1: Characteristics of Identified Microsclerodermin Biosynthetic Gene Clusters (BGCs)
| Feature | Jahnella sp. (MSr9139) | Sorangium cellulosum (So ce38) |
|---|---|---|
| Size | 62 kb nih.gov | 58 kb researchgate.net |
| Number of Genes | 14 nih.gov | Not specified |
| Core Genes | mscA - mscI researchgate.net | mscA - mscI researchgate.net |
| Identification Method | Genome Mining researchgate.netnih.gov | Genome Mining & Targeted Mutagenesis researchgate.netnih.gov |
| Key Tailoring Genes | Tryptophan Halogenase (mscL) researchgate.net | Tryptophan Halogenase uni-saarland.de |
Elucidation of Hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The biosynthesis of the microsclerodermin core structure is accomplished by a large, multimodular enzymatic complex known as a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. researchgate.netnih.gov This molecular assembly line is responsible for the stepwise construction of the peptide-polyketide backbone of this compound.
Investigation of Specific Enzyme Activities in Biosynthesis
Detailed analysis of the msc BGC has allowed for the putative assignment of functions to the enzymes involved in the biosynthesis of microsclerodermins. mdpi.com The process is initiated by a loading module, followed by a series of elongation modules within the PKS and NRPS machinery.
Key enzymatic domains and their proposed functions include:
PKS Domains : The PKS modules contain essential domains such as Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). mdpi.comresearchgate.net Additional domains like Ketoreductase (KR) and Dehydratase (DH) modify the growing polyketide chain. mdpi.comresearchgate.net
NRPS Domains : The NRPS modules are characterized by Adenylation (A) domains, which select and activate specific amino acids, Peptidyl Carrier Protein (PCP) domains that hold the growing peptide chain, and Condensation (C) domains that form the peptide bonds. mdpi.comresearchgate.net The presence of an Epimerase (E) domain is responsible for converting L-amino acids to their D-isomers, a common feature in non-ribosomal peptides that adds to their structural stability. mdpi.comnih.gov
Specialized Enzymes : The pathway involves several specialized enzymes for unique transformations. An aminotransferase (AMT) and a putative amidohydrolase (AH) are proposed to work together to form a β-amino group from a β-keto group. mdpi.com Following this, an enzyme designated MscE is thought to catalyze a cyclization reaction to create the distinctive pyrrolidone ring found in microsclerodermins. mdpi.com
Tailoring Enzymes : After the core structure is assembled, "tailoring" enzymes perform final modifications. A notable example is the tryptophan halogenase, encoded by the mscL gene, which chlorinates a tryptophan residue. researchgate.netmdpi.com The entire chain is ultimately released from the enzymatic assembly line by a Thioesterase (TE) domain. mdpi.com
Table 2: Key Enzymes and Domains in Microsclerodermin Biosynthesis
| Enzyme/Domain | Abbreviation | Proposed Function |
|---|---|---|
| Acyl-CoA Ligase | ACL | Activates the starter unit for PKS loading. mdpi.com |
| Ketosynthase | KS | Catalyzes the condensation of polyketide chain extenders. mdpi.com |
| Acyltransferase | AT | Selects the extender unit for the PKS module. mdpi.com |
| Ketoreductase | KR | Reduces a keto group to a hydroxyl group. mdpi.com |
| Adenylation | A | Selects and activates a specific amino acid. mdpi.com |
| Peptidyl Carrier Protein | PCP | Covalently tethers the growing peptide chain. mdpi.com |
| Condensation | C | Catalyzes peptide bond formation. mdpi.com |
| Epimerase | E | Converts an L-amino acid to a D-amino acid. mdpi.com |
| Aminotransferase | AMT | Involved in the formation of a β-amino group. mdpi.com |
| MscE | - | Catalyzes the formation of the pyrrolidone ring. mdpi.com |
| Tryptophan Halogenase | HAL | Adds a halogen atom to the tryptophan residue. mdpi.com |
Tracing Precursor Incorporation and Post-Assembly Modifications
To confirm the biosynthetic origins of the various structural components of microsclerodermins, feeding studies using isotope-labeled precursors have been performed. nih.gov These experiments have successfully demonstrated the incorporation of specific building blocks into the final structure. For instance, studies have confirmed the integration of an asparagine unit as well as the α- and β-carbon atoms from the amino acid phenylalanine. researchgate.netnih.govresearchgate.net
Post-assembly modifications are critical for generating the final, biologically active structure of this compound. The most prominent of these modifications is the halogenation of the tryptophan residue, a step performed by a dedicated halogenase enzyme after the main backbone has been synthesized. researchgate.netnih.gov Another crucial modification is the formation of the unusual pyrrolidone ring, which is a key structural feature. mdpi.com Further diversification among the different microsclerodermin analogues can arise from additional tailoring steps, such as the oxidation of this pyrrolidone ring, which is observed in other derivatives produced by the same bacterial strains. uni-saarland.de
Strategies for Biosynthetic Pathway Engineering and Diversification
The successful identification and characterization of the msc gene cluster have opened the door to biosynthetic pathway engineering. core.ac.uk A primary advantage is the use of terrestrial myxobacterial producers, which are significantly more amenable to genetic manipulation and large-scale fermentation compared to the original, often unculturable, sponge-associated microbes. researchgate.netnih.gov
Several strategies for engineering and diversifying the microsclerodermin pathway are being explored:
Heterologous Expression : A powerful approach involves transferring the entire msc gene cluster into a well-characterized and genetically tractable host organism, such as Myxococcus xanthus. researchgate.net This strategy has been successfully used for other myxobacterial natural products and could lead to improved yields and the creation of new derivatives. researchgate.net
Manipulation of Tailoring Enzymes : The structural diversity among natural microsclerodermins is often due to the presence or absence of specific tailoring enzymes. uni-saarland.de By genetically altering these enzymes, such as the halogenase or oxidases, it is possible to create novel analogues. For instance, inactivating the halogenase gene would produce a non-halogenated version of this compound.
Module Swapping and Domain Engineering : The modular nature of PKS and NRPS systems allows for more complex engineering. nih.gov It is theoretically possible to swap entire modules or individual domains between different biosynthetic pathways to incorporate different starter or extender units, thereby generating a library of new compounds with potentially altered biological activities. This concept of combinatorial biosynthesis relies on a deep understanding of the function and specificity of each catalytic domain. mdpi.com
These engineering efforts are not only aimed at producing novel and potentially more potent compounds but also at improving production titers to make these complex molecules more accessible for further research and development.
Total Chemical Synthesis and Synthetic Methodologies
Pioneering Total Syntheses of Microsclerodermin E
The first total synthesis of this compound was a landmark achievement reported by Zhu and Ma. capes.gov.brnih.govnih.gov This seminal work not only provided the first chemical synthesis of any member of the microsclerodermin family but also served to confirm the absolute and relative stereochemistry of the natural product. capes.gov.brnih.gov The successful synthesis was characterized by the meticulous construction of its four unusual amino acid components, the stereocontrolled assembly of the sensitive pyrrolidinone fragment with minimal racemization, and an efficient macrocyclization to forge the 23-membered ring. capes.gov.br Subsequent synthetic endeavors by other research groups have further refined the approaches to this and related microsclerodermins, often utilizing the initial synthesis as a foundational roadmap. d-nb.infou-tokyo.ac.jp
Synthetic Approaches to Key Chiral and Stereochemically Complex Fragments
The molecular architecture of this compound is distinguished by several non-standard amino acid residues, the synthesis of which presents significant stereochemical challenges.
Asymmetric Synthesis of β-Amino Acid Fragments (e.g., APTO, AETD)
This compound contains the highly functionalized β-amino acid known as AETD ((2S,3R,4S,5S,7E,9E)-3-amino-10-(4-ethoxyphenyl)-2,4,5-trihydroxydeca-7,9-dienoic acid). rsc.org The synthesis of AETD and the related fragment APTO, found in other microsclerodermins, has been a focal point of synthetic efforts. rsc.orgnih.gov
A unified strategy for the enantioselective synthesis of both APTO and AETD has been developed, featuring the sequential and highly selective application of asymmetric aminohydroxylation and dihydroxylation reactions to install the multiple contiguous stereocenters. rsc.org This approach allows for the introduction of the unsaturated side chain at a late stage from a common aldehyde intermediate, demonstrating the efficiency of this methodology. rsc.org
Another powerful approach involves the conjugate addition of a chiral lithium amide to a dienoate, followed by in situ enolate oxidation. nih.govacs.org Key steps in this strategy include a diastereoselective dihydroxylation under Donohoe conditions and a Julia-Kocieński olefination to construct the side chain. nih.govacs.org These methods have proven effective in the asymmetric synthesis of the highly functionalized β-amino acid fragments crucial for the total synthesis of this compound and its analogues. nih.gov
Table 1: Key Asymmetric Reactions in the Synthesis of β-Amino Acid Fragments
| Reaction | Reagents/Conditions | Purpose |
| Asymmetric Aminohydroxylation | Sharpless Ligands, OsO₄, Chloramine-T | Introduction of chiral amine and hydroxyl groups |
| Asymmetric Dihydroxylation | Sharpless Ligands, OsO₄, NMO | Creation of vicinal diols with high enantioselectivity |
| Conjugate Addition | Chiral Lithium Amide | Stereoselective formation of a C-N bond |
| Julia-Kocieński Olefination | Sulfone, Base | Construction of the unsaturated side chain |
Methodologies for the Pyrrolidinone Core Synthesis
The pyrrolidinone moiety within this compound, specifically an unsaturated variant, presents a unique synthetic challenge due to its susceptibility to racemization and dehydration. capes.gov.brnih.govresearchgate.net The pioneering synthesis by Zhu and Ma successfully addressed this by carefully assembling the fragment with minimal loss of stereochemical integrity. capes.gov.br
Later methodologies have explored various innovative approaches. One strategy involves a Blaise reaction for the construction of the pyrrolidinone ring system. d-nb.inforesearchgate.net Another approach utilizes a linear γ-amino acid surrogate derived from asparagine, which bears a β-dithiolanyl group. researchgate.net This method allows for the selective removal of the dithioketal protecting group followed by a spontaneous cyclization to form the desired 3-amino-4-hydroxypyrrolidinone-4-acetic acid residue as a single diastereoisomer with minimal dehydration. researchgate.net This strategy is designed for late-stage formation of the sensitive pyrrolidinone core within the context of the larger peptide structure. researchgate.net
Macrocyclization Strategies and Efficiency Considerations
The formation of the 23-membered macrocyclic ring of this compound is a critical and often challenging step in the total synthesis. capes.gov.brnih.gov The efficiency of this macrolactamization is highly dependent on the choice of coupling reagents, solvent, concentration, and the specific site of cyclization within the linear peptide precursor. mdpi.comnih.gov
In the initial total synthesis, an effective macrocyclization was achieved to furnish the cyclic hexapeptide. capes.gov.br Generally, strategies for macrocyclization in peptide synthesis aim to minimize side reactions such as epimerization and oligomerization. researchgate.net The choice of the cyclization point is strategic, often selecting a conformationally predisposed site to favor the intramolecular reaction. Modern macrocyclization techniques, including the use of specialized coupling agents and high-dilution conditions, are employed to enhance the yield and purity of the desired macrocycle. mdpi.comnih.gov While enzymatic macrocyclization is a growing field, the synthesis of this compound has relied on chemical methods. biorxiv.orgnih.gov
Utilization of Synthesis for Absolute and Relative Stereochemical Confirmation
Total synthesis serves as the ultimate tool for the structural verification of complex natural products. researchgate.net In the case of this compound, the successful total synthesis by Zhu and Ma unequivocally confirmed the proposed absolute and relative stereochemistry of the natural isolate. capes.gov.brnih.gov By synthesizing a molecule with a defined stereochemical configuration and comparing its spectroscopic data (such as NMR and mass spectrometry) and optical rotation with that of the natural product, any ambiguities in the structural assignment can be resolved.
Furthermore, the synthesis of stereoisomers, or epimers, can be instrumental in correcting initial structural misassignments of related natural products. For example, the synthesis of epimers of dehydromicrosclerodermin B and microsclerodermin J led to the revision of their originally proposed pyrrolidinone stereochemistry. d-nb.inforesearchgate.net This highlights the power of total synthesis not only to confirm but also to correct and refine the structures of complex molecules. researchgate.net
Development of Novel Synthetic Reactions and Protecting Group Strategies Applicable to Peptide Macrocycles
The synthesis of complex peptide macrocycles such as this compound presents significant chemical challenges that necessitate the development of innovative synthetic reactions and sophisticated protecting group strategies. The structural complexity, presence of multiple stereocenters, and inclusion of unusual amino acid residues demand highly selective and efficient chemical methodologies. nih.gov The general approach involves the stepwise assembly of a linear peptide precursor, often utilizing solid-phase peptide synthesis (SPPS), followed by a critical macrocyclization step. mdpi.comdntb.gov.ua The success of such syntheses hinges on the strategic use of orthogonal protecting groups that can be selectively removed without affecting other sensitive parts of the molecule. nih.govwiley-vch.de
Research into the total synthesis of microsclerodermins and related marine peptides has spurred the creation of novel synthetic methods and protecting group tactics to overcome these hurdles. Key areas of development include efficient macrocyclization techniques, the stereoselective formation of non-standard amino acid residues, and the design of protecting groups that are stable throughout a multi-step synthesis but can be cleaved under exceptionally mild conditions. rsc.orgresearchgate.net
Novel Synthetic Reactions:
The construction of the macrocyclic core and the synthesis of unique amino acid components of the microsclerodermin family have been focal points of methodological innovation.
Macrocyclization: The first total synthesis of this compound utilized a crucial macrolactamization step to form the large peptide ring. rsc.org This reaction was achieved using Diphenylphosphoryl azide (B81097) (DPPA) and required an extended reaction time of 14 days, ultimately yielding the desired macrocycle in a 40% yield. rsc.org The choice of solvent and reaction concentration is also critical in such cyclizations to minimize the formation of undesirable oligomeric side products. mdpi.com
Unusual Amino Acid Synthesis: The synthesis of the various non-proteinogenic amino acids found in microsclerodermins has required the application of modern synthetic reactions. For instance, the synthesis of dehydromicrosclerodermin B and microsclerodermin J involved a Negishi cross-coupling reaction to prepare a key tryptophan derivative (Trp-2-CO2H) and a Blaise reaction to form the pyrrolidinone (Pyrr) moiety. researchgate.netnih.gov In a separate approach toward a fragment of Microsclerodermins C and D, an aziridino-γ-lactone methodology was developed to produce an optically pure α-substituted β-amino acid derivative. ufsj.edu.br
Interactive Table: Novel Synthetic Reactions in the Synthesis of Microsclerodermin and Related Peptides Click on the headers to sort the data.
| Reaction Type | Purpose in Synthesis | Key Reagents/Conditions | Reported Finding/Yield | Reference |
|---|---|---|---|---|
| Macrolactamization | Formation of the peptide macrocycle in this compound | Diphenylphosphoryl azide (DPPA), 14 days | 40% yield | rsc.org |
| Negishi Coupling | Formation of a C2-substituted tryptophan derivative | Organozinc species, Pd₂(dba)₃, Q-Phos | Established a robust procedure for obtaining the required amino acid with yields up to 75% | researchgate.netnih.gov |
| Aziridino-γ-lactone Opening | Enantiospecific synthesis of a protected β-amino acid fragment (APTO) | Regioselective opening of an aziridine (B145994) ring | Successful preparation of a protected and activated form of the target amino acid | ufsj.edu.br |
| Blaise Reaction | Synthesis of the pyrrolidinone (Pyrr) moiety | Organozinc reagent with a nitrile | An efficient approach to constructing the unusual pyrrolidinone amino acid | nih.gov |
Protecting Group Strategies:
The chemical sensitivity of certain residues in the microsclerodermin family, particularly the 3-amino-4-hydroxypyrrolidinone-4-acetic acid (PyrAA) unit, has driven the development of highly specialized protecting group strategies. researchgate.net This residue contains an aminal moiety that is extremely sensitive to both acidic and basic conditions. researchgate.net
Dithiolane Protection for a Latent Aminal: A novel strategy was devised for the synthesis of the sensitive PyrAA residue. researchgate.net This approach utilizes a linear γ-amino acid precursor derived from asparagine, where a future ketone is masked as a β-dithiolanyl group (a dithioketal). researchgate.netresearchgate.net The dithiolane protecting group is robust enough to withstand standard peptide coupling conditions but can be removed under very mild, non-acidic and non-basic conditions. researchgate.net Subsequent removal of the dithioketal triggers a spontaneous cyclization to form the desired 3-amino-4-hydroxypyrrolidinone structure in its correct diastereoisomeric form with minimal dehydration. researchgate.netresearchgate.net
"Safety-Catch" Protecting Groups: The concept of "safety-catch" protecting groups has become valuable for the synthesis of complex peptides. These groups are stable under a variety of conditions but can be "activated" by a specific chemical transformation, rendering them labile for removal. The 4,4′-Dimethylsulfinylbenzhydryl (Msbh) group is an innovative safety-catch protector for cysteine. iris-biotech.de The Msbh group is stable during both Boc and Fmoc solid-phase synthesis. However, a selective reduction of its sulfoxide (B87167) to a sulfide (B99878) makes the group highly acid-labile, allowing for its removal with trifluoroacetic acid (TFA) without affecting other protecting groups. iris-biotech.de This adds a layer of orthogonality crucial for directed disulfide bond formation in complex cyclic peptides. iris-biotech.de
Photolabile Protecting Groups: To enhance the efficiency and green credentials of peptide synthesis, new photolabile protecting groups have been developed. The 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) group, for example, can be used to protect carboxylic acid side chains. It is stable to the standard acidic and basic conditions of Fmoc-SPPS but can be rapidly cleaved by UV light, offering a clean and orthogonal deprotection method applicable to the synthesis of cyclic peptides. mdpi.com
Standard Protection Schemes: Alongside these novel developments, the synthesis of microsclerodermins and their fragments relies on established protecting group chemistries. The use of tert-butoxycarbonyl (Boc) for N-terminal protection is common, particularly in solution-phase synthesis, while fluorenylmethyloxycarbonyl (Fmoc) is standard for solid-phase approaches. nih.govresearchgate.netlibretexts.org Hydroxyl groups are often protected as acetonides or other ethers, while carboxylic acids can be masked as benzyl (B1604629) or methyl esters. ufsj.edu.brlibretexts.org
Interactive Table: Protecting Group Strategies Applicable to Peptide Macrocycle Synthesis Click on the headers to sort the data.
| Protecting Group | Functional Group Protected | Deprotection Conditions | Strategic Advantage | Reference |
|---|---|---|---|---|
| Dithiolane (Dithioketal) | Ketone (as a precursor to a sensitive hydroxypyrrolidinone) | Mild deprotection methods (e.g., specific metal salts or oxidative conditions) | Avoids harsh acidic/basic conditions that would destroy the sensitive aminal moiety formed after deprotection and cyclization. | researchgate.netresearchgate.net |
| Msbh (4,4′-Dimethylsulfinylbenzhydryl) | Cysteine Thiol (Sulfhydryl) | Two-step: 1) Reduction of sulfoxide to sulfide. 2) Trifluoroacetic acid (TFA). | "Safety-catch" strategy; stable to standard Boc and Fmoc conditions, allows for selective deprotection after activation. | iris-biotech.de |
| Npb-OH (3-(o-Nitrophenyl)butan-2-ol) | Carboxylic Acid (Side Chain) | UV Photolysis | Orthogonal to standard acid/base-labile groups; offers a "green" and rapid deprotection method. | mdpi.com |
| Boc (tert-butoxycarbonyl) | α-Amino Group | Strong acid (e.g., Trifluoroacetic acid - TFA) | Standard, well-established protection for N-termini, especially in solution-phase synthesis. | researchgate.netlibretexts.org |
| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino Group | Base (e.g., 20% piperidine (B6355638) in DMF) | Standard for solid-phase peptide synthesis (SPPS) due to mild deprotection conditions that preserve acid-labile side-chain protectors. | nih.govmdpi.com |
| Diacetonide | vic-Diols (hydroxyl groups) | Aqueous acetic acid | Protects adjacent hydroxyl groups simultaneously. | ufsj.edu.br |
Structure Activity Relationship Sar Investigations and Preclinical Mechanistic Studies
Elucidation of Cellular and Molecular Mechanisms of Action (Preclinical)
Identification of Specific Biological Targets and Binding Interactions
Microsclerodermin E (140) has been identified for its antifungal properties, with reported activity against fungal strains such as Candida albicans at a concentration of 10 µ g/disk . While the specific direct biological targets and detailed binding interactions for this compound itself are not extensively described in the available literature, broader studies on the microsclerodermin family have shed light on potential mechanisms of action.
Related compounds within the microsclerodermin series, such as Microsclerodermin A, have shown significant cytotoxic effects against various cancer cell lines, including human pancreatic cancer cell lines (AsPC-1, BxPC-3, and PANC-1). Mechanistic investigations into Microsclerodermin A revealed its ability to inhibit Nuclear Factor kappa B (NFκB) transcriptional activity. This inhibition leads to a reduction in the levels of phosphorylated (active) NFκB in cells like AsPC-1. The process is suggested to be mediated, at least in part, by the glycogen (B147801) synthase kinase 3β (GSK3β) pathway. Furthermore, Microsclerodermin A has been observed to induce apoptosis in these pancreatic cancer cell lines.
Other microsclerodermin analogs, such as microsclerodermins F–I, have demonstrated cytotoxicity against the HCT-116 cell line, with IC₅₀ values ranging from 1.1 to 2.6 µM wikipedia.org. Similarly, newly identified microsclerodermins N–P exhibited cytotoxicity against HeLa cells, with IC₅₀ values of 0.77 µM, 0.81 µM, and 4.07 µM, respectively. These findings suggest a diverse range of biological activities within the microsclerodermin family, although the precise molecular targets for each individual compound, including this compound, require further elucidation.
Table 1: Cytotoxicity of Selected Microsclerodermin Analogs Against Various Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Microsclerodermin A | AsPC-1 | 2.3 | |
| Microsclerodermin A | BxPC-3 | 0.8 | |
| Microsclerodermin A | PANC-1 | 4.0 | |
| Microsclerodermin F | HCT-116 | 1.1 | wikipedia.org |
| Microsclerodermin G | HCT-116 | 1.2 | wikipedia.org |
| Microsclerodermin H | HCT-116 | 2.0 | wikipedia.org |
| Microsclerodermin I | HCT-116 | 2.6 | wikipedia.org |
| Microsclerodermin N | HeLa | 0.77 | |
| Microsclerodermin O | HeLa | 0.81 | |
| Microsclerodermin P | HeLa | 4.07 |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) approaches involve the development of mathematical and statistical models to predict the biological effects of chemical compounds based on their molecular features. These ligand-based computational screening methods serve as valuable alternatives to more resource-intensive experimental screenings.
Despite the known biological activities and structural complexity of this compound and its related compounds, specific detailed Quantitative Structure-Activity Relationship (QSAR) studies focusing directly on this compound or its immediate analogs were not found within the scope of the provided research. While QSAR methodologies are widely applied in drug discovery to correlate chemical descriptors with biological activity, their application to systematically investigate the structure-activity landscape of this compound has not been extensively reported in the current literature.
Advanced Research Avenues and Future Perspectives in Chemical Biology
Sustainable Production Methods: Leveraging Microbial Symbionts and Fermentation
The initial discovery of microsclerodermins in marine sponges such as Microscleroderma and Theonella posed a significant supply challenge, hindering extensive preclinical development. nih.govresearchgate.net Harvesting these compounds from sponges is not a sustainable or scalable solution. A pivotal breakthrough was the discovery that terrestrial myxobacteria, including species like Sorangium cellulosum and Jahnella sp., are also producers of microsclerodermins. nih.govresearchgate.netnih.gov This finding strongly suggests that the true producers of these metabolites in sponges are likely microbial symbionts. nih.govresearchgate.net
This discovery has shifted the focus of production from wild harvesting to controlled fermentation of these terrestrial bacteria. researchgate.net Microbial fermentation offers a renewable and scalable supply chain. Furthermore, these bacterial producers are significantly more amenable to optimization and genetic manipulation compared to their sponge hosts. nih.govresearchgate.net Future research in this area will focus on optimizing fermentation conditions (e.g., media composition, temperature, aeration) to maximize yields of Microsclerodermin E and its derivatives. This biotechnological approach represents the most viable path toward sustainable, large-scale production necessary for comprehensive preclinical and potential clinical evaluation. researchgate.net
Genetic and Bioinformatic Tools for Novel Derivative Discovery
The biosynthesis of microsclerodermins is governed by a large and complex hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. nih.govresearchgate.netnih.gov The identification of the microsclerodermin biosynthetic gene cluster (BGC), often denoted as the msc cluster, in producer organisms like Jahnella sp. and Sorangium cellulosum has been a landmark achievement. nih.govresearchgate.netuni-saarland.de
Modern bioinformatic tools are crucial for exploring and exploiting these genetic blueprints. secondarymetabolites.orgusegalaxy.eunih.govresearchgate.netnih.gov Platforms like antiSMASH can rapidly scan microbial genomes to identify BGCs and predict the chemical structures of the metabolites they produce. secondarymetabolites.orgusegalaxy.eunih.gov By comparing the msc gene clusters from different bacterial strains, researchers can correlate genetic variations with the structural differences observed in the resulting microsclerodermin analogues. uni-saarland.de This understanding allows for the prediction of novel structures from newly sequenced organisms.
Future work will leverage these tools for "genome mining" to discover new microsclerodermin variants from a wider range of myxobacteria. nih.gov Furthermore, the identified BGCs provide a roadmap for genetic engineering. Techniques such as precursor-directed biosynthesis and targeted gene inactivation or modification within the msc cluster can be employed to rationally design and produce novel derivatives of this compound with potentially improved properties. nih.gov
**Table 1: Representative Genes in the Microsclerodermin Biosynthetic Gene Cluster from *Jahnella sp.***
| Gene | Putative Function | Biosynthetic System |
|---|---|---|
| mscA | Polyketide Synthase | PKS |
| mscB | Polyketide Synthase | PKS |
| mscC | Polyketide Synthase | PKS |
| mscD | Polyketide Synthase | PKS |
| mscF | Non-Ribosomal Peptide Synthetase | NRPS |
| mscG | Polyketide Synthase | PKS |
| mscH | Non-Ribosomal Peptide Synthetase | NRPS |
| mscJ | Thioesterase | NRPS |
| mscK | MFS transporter | Transport |
Data sourced from MIBiG BGC0001231.
Comprehensive Characterization of Target Engagement and Downstream Effects
While the antifungal and cytotoxic activities of the microsclerodermin family are established, the precise molecular mechanisms remain an area of active investigation. nih.govmdpi.com For example, research on Microsclerodermin A has shown that it can inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway and induce apoptosis in pancreatic cancer cell lines. researchgate.netmdpi.com This inhibition is mediated through the glycogen (B147801) synthase kinase 3β pathway. researchgate.netmdpi.com These findings provide a valuable starting point for investigating this compound.
A crucial future direction is the comprehensive characterization of how this compound engages its cellular target(s). The development of fluorescently labeled or biotinylated analogues of this compound can serve as chemical probes to identify its binding partners within the cell through techniques like affinity purification-mass spectrometry. researchgate.netacs.org Once targets are identified, downstream effects on cellular signaling pathways can be mapped using proteomic and transcriptomic approaches. Understanding the specific interactions and the subsequent cellular response is critical for elucidating its mechanism of action and for the rational development of this compound as a potential therapeutic agent. researchgate.net
Development of Physiologically Relevant In Vitro and In Vivo (Non-Human) Models for Preclinical Assessment
Preclinical evaluation is essential to bridge the gap between initial discovery and potential clinical application. frontiersin.org For this compound, this involves the use of robust in vitro and in vivo models to assess its biological activity. oup.comyoutube.commdpi.comresearchgate.netnih.gov
In Vitro Models: Standard preclinical assessment often begins with testing against panels of cancer cell lines, such as the HCT-116 colon cancer line, where microsclerodermins have shown cytotoxicity. expertnet.org For its antifungal properties, activity is assessed against clinically relevant pathogens like Candida albicans and Aspergillus fumigatus. psu.edumicrobialcell.comfrontiersin.org Future research must move beyond simple 2D cell cultures to more physiologically relevant models. mdpi.com This includes 3D cancer spheroids, which better mimic the tumor microenvironment, and models of fungal biofilms, which are a critical factor in persistent infections. microbialcell.commdpi.com
In Vivo (Non-Human) Models: Animal models are indispensable for evaluating the efficacy and pharmacodynamics of a potential drug. nih.gov For assessing the antifungal activity of peptides like this compound, murine models of systemic or mucosal candidiasis are frequently used. oup.comnih.gov Another valuable model is the larva of the greater wax moth, Galleria mellonella, which offers a cost-effective, high-throughput method for preliminary in vivo toxicity and efficacy screening of antifungal compounds. mdpi.com The development and utilization of these models will be critical for determining the therapeutic potential of this compound before any consideration for human trials.
Computational Chemistry and In Silico Modeling for Predictive Design
Computational chemistry provides powerful tools for accelerating drug discovery and design. nih.govmdpi.com For a molecule with the structural complexity of this compound, in silico modeling is a particularly valuable approach. schrodinger.comfrontiersin.orgbakerlab.org The availability of a total synthesis for this compound provides the definitive stereochemical and structural information necessary for building accurate computational models. capes.gov.br
Future research will increasingly rely on these methods. Molecular dynamics simulations can be used to understand the conformational flexibility of the macrocycle in different environments. nih.gov Pharmacophore modeling and molecular docking can predict how this compound might bind to putative biological targets, helping to prioritize experimental validation. frontiersin.org These computational approaches allow for the rapid in silico screening of virtual libraries of novel this compound derivatives, predicting their binding affinities and other properties before committing resources to their chemical synthesis. biorxiv.org This predictive power significantly streamlines the design-make-test-analyze cycle in medicinal chemistry.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
